1,2,4-Tris(4-iodophenyl)benzene
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Overview
Description
1,2,4-Tris(4-iodophenyl)benzene is an organic compound characterized by a benzene core substituted with three iodophenyl groups at the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Tris(4-iodophenyl)benzene can be synthesized through the iodination of 1,2,4-triphenylbenzene. The iodination process typically involves the use of hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) in the presence of iodine and chloroform at room temperature . This method avoids the use of strong acids or potentially explosive reagents, making it a safer and more efficient approach.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tris(4-iodophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,2,4-Tris(4-azidophenyl)benzene, while a Suzuki-Miyaura coupling reaction could produce a variety of biaryl compounds.
Scientific Research Applications
1,2,4-Tris(4-iodophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex polyaromatic compounds and molecular propellers.
Medicine: Research into its use as a precursor for pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 1,2,4-Tris(4-iodophenyl)benzene in its various applications involves its ability to form stable halogen bonds. These bonds are primarily electrostatic interactions between the iodine atoms and electron-rich regions of neighboring molecules . This property is exploited in the self-assembly of supramolecular structures and the formation of porous nanoarchitectures .
Comparison with Similar Compounds
1,2,4-Tris(4-iodophenyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-iodophenyl)benzene: Similar structure but different substitution pattern, leading to distinct self-assembly behaviors.
1,3,5-Tris(4-bromophenyl)benzene: Bromine atoms instead of iodine, resulting in different reactivity and bonding properties.
2,4,6-Tris(4-iodophenyl)-1,3,5-triazine: Contains a triazine core instead of a benzene core, affecting its electronic properties and applications.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
918342-67-3 |
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Molecular Formula |
C24H15I3 |
Molecular Weight |
684.1 g/mol |
IUPAC Name |
1,2,4-tris(4-iodophenyl)benzene |
InChI |
InChI=1S/C24H15I3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H |
InChI Key |
CPWGUVADFCKPAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I |
Origin of Product |
United States |
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